Cas no 669-90-9 (2-Keto-d-gluconic Acid)

2-Keto-d-gluconic Acid is an organic compound belonging to the class of keto acids, derived from the oxidation of d-gluconic acid. It serves as a key intermediate in biochemical and industrial processes, particularly in the production of ascorbic acid (vitamin C) and other fine chemicals. Its high reactivity and stability under controlled conditions make it valuable for enzymatic and chemical synthesis. The compound is also utilized in research applications, including studies on metabolic pathways and microbial fermentation. Its water solubility and compatibility with biological systems further enhance its utility in biotechnology and pharmaceutical development.
2-Keto-d-gluconic Acid structure
2-Keto-d-gluconic Acid structure
Product Name:2-Keto-d-gluconic Acid
CAS No:669-90-9
MF:C6H10O7
MW:194.139402866364
CID:504859
PubChem ID:3035456
Update Time:2025-08-04

2-Keto-d-gluconic Acid Chemical and Physical Properties

Names and Identifiers

    • D-arabino-2-Hexulosonicacid
    • 2-OXOGLUCONIC ACID
    • (4aR)-10t-Methoxy-2.2.4ar.6ac.8ac.9c.12bc.14at-octamethyl-(6btH.12atH.14bcH)-docosahydro-picen
    • D-arabino-[2]hexulosonic acid
    • dipotassiumnitrosodisulfonate
    • disodium peroxylaminedisulfonate
    • epi-friedelanyl acetate
    • epifriedelinyl acetate
    • Fremy
    • Fremy's salt
    • Fried
    • friedelanol methyl ether
    • Friedelin-(2.4-dinitro-phenylhydrazon)
    • fructonic acid
    • potassiumdisulfonatenitroxyl
    • POTASSIUMNITRODISULFONATE
    • 2-Oxo-D-gluconic acid
    • 2-keto-D-Gluconic acid
    • 2-keto-Gluconic acid
    • 773WWQ6UFE
    • AKOS006279074
    • D-arabino-hex-2-ulosonic acid
    • D-arabino-2-Hexulosonic acid
    • 2-Oxogluconate
    • 2-Keto-D-gluconicacid
    • C06473
    • Q27103150
    • 2-dehydro-D-gluconic acid
    • (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid; D-fructosonic acid
    • D-fructosonic acid
    • D-ARABINO-HEXONIC ACID, 2-KETO-
    • 2-dehydro-D-gluconate
    • 20248-27-5
    • NS00080007
    • SCHEMBL377370
    • 669-90-9
    • (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid
    • arabino-2-Hexulosonic acid
    • CHEBI:27469
    • 2-KETOGLUCONATE
    • 8YV
    • D-arabino-Hexulosonic acid
    • alpha-D-arabino-2-Hexulosonic acid
    • Gluconic acid, 2-oxo-
    • FC76CB8D-4B03-4A78-8544-B47FF98C6ACF
    • 2-Ketogluconic acid
    • PD166034
    • DTXSID9027287
    • .ALPHA.-KETOGLUCONIC ACID
    • 2-Keto-d-gluconic Acid
    • Inchi: 1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/t2-,3-,4+/m1/s1
    • InChI Key: VBUYCZFBVCCYFD-JJYYJPOSSA-N
    • SMILES: O[C@@H]([C@@H](C(C(=O)O)=O)O)[C@@H](CO)O

Computed Properties

  • Exact Mass: 194.043
  • Monoisotopic Mass: 194.043
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.9
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • Density: 1.757±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 168-172 ºC
  • Boiling Point: 528.6ºC at 760 mmHg
  • Flash Point: 225ºC
  • Refractive Index: 1.663
  • Solubility: Soluble (468 g/l) (25 º C),

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2-Keto-d-gluconic Acid Production Method

Production Method 1

Reaction Conditions
1.1R:H2O2, C:9028-81-3, C:9028-53-9, 16 h, rt
Reference
Directing cell catalysis of glucose to 2-keto-D-gluconic acid using Gluconobacter oxydans NL71
By Zhou, Xuelian et al, Process Biochemistry (Oxford, 2020, 94, 365-369

Production Method 2

Reaction Conditions
1.1S:H2O, 10 h, pH 5-6.5
Reference
Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by maintaining the carbon catabolite repression of 2-Ketogluconate metabolism
By Sun, Wenjing et al, Molecules, 2018, 23(10), 2629/1-2629/10

Production Method 3

Reaction Conditions
1.1C:2171486-34-1, 48 h, 25°C
Reference
Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucose
By Ouattara, Wawohinlin Patrice et al, American Journal of Analytical Chemistry, 2016, 7(1), 57-66

Production Method 4

Reaction Conditions
1.1R:K2CO3, R:O2, C:Au, C:CeO2, C:Cs, S:H2O, 4 h, 70°C, 15 bar
Reference
Selective oxidation of glucose to glucuronic acid by cesium-promoted gold nanoparticle catalyst
By Wojcieszak, Robert et al, Journal of Molecular Catalysis A: Chemical, 2016, 422, 35-42

Production Method 5

Reaction Conditions
1.1R:O2, R:NaOH, S:H2O, 45 h, 30°C, pH 5.8
Reference
Engineered Expression Vectors Significantly Enhanced the Production of 2-Keto-D-gluconic Acid by Gluconobacter oxydans
By Shi, Yuan-yuan et al, Journal of Agricultural and Food Chemistry, 2015, 63(22), 5492-5498

Production Method 6

Reaction Conditions
1.1R:KCl, C:Carbon, C:Bi, C:Ag, rt
Reference
Bi2O3-incorporated carbon-supported bismuth-silver (Bi@Ag/C) nanoparticle as an efficient and stable electrocatalyst for glucose electro-oxidation
By Dey, Santanu et al, Ionics, 2023, 29(3), 1101-1113

Production Method 7

Reaction Conditions
1.1R:NH4OH, S:H2O, 96 h, 30°C, pH 7
Reference
Engineering glucose metabolism for enhanced muconic acid production in Pseudomonas putida KT2440
By Bentley, Gayle J. et al, Metabolic Engineering, 2020, 59, 64-75

Production Method 8

Reaction Conditions
1.1C:9028-81-3, 45 h, 30°C, pH 5.8
Reference
Overexpression of membrane-bound gluconate-2-dehydrogenase to enhance the production of 2-keto-D-gluconic acid by Gluconobacter oxydans
By Li, Kefei et al, Microbial Cell Factories, 2016, 15, 121/1-121/10

Production Method 9

Reaction Conditions
1.1C:37290-56-5, S:H2O, 24 h, rt, pH 8
Reference
Expanding the reaction space of aldolases using hydroxypyruvate as a nucleophilic substrate
By de Berardinis, Veronique et al, Green Chemistry, 2017, 19(2), 519-526

Production Method 10

Reaction Conditions
1.1R:H2O2, C:Au, S:H2O, 10 min, 120°C, 5 bar
Reference
Microwave-assisted base-free oxidation of glucose on gold nanoparticle catalysts
By Rautiainen, Sari et al, Catalysis Communications, 2016, 74, 115-118

Production Method 11

Reaction Conditions
1.1R:MgCl2, C:9028-81-3, S:H2O, 12 h, 40°C, pH 5
Reference
Purification and enzymatic characterization of membrane-bound D-gluconate dehydrogenase from Arthrobacter globiformis
By Yang, Guifang et al, Journal of Molecular Catalysis B: Enzymatic, 2015, 113, 14-22

2-Keto-d-gluconic Acid Raw materials

2-Keto-d-gluconic Acid Preparation Products

Additional information on 2-Keto-d-gluconic Acid

2-Keto-d-gluconic Acid (CAS No. 669-90-9): An Overview of Its Properties, Applications, and Recent Research

2-Keto-d-gluconic Acid (CAS No. 669-90-9) is a significant compound in the field of organic chemistry and biochemistry, with a wide range of applications in pharmaceuticals, food science, and biotechnology. This article provides a comprehensive overview of the properties, synthesis methods, and recent research developments related to 2-Keto-d-gluconic Acid.

Chemical Properties: 2-Keto-d-gluconic Acid is a white crystalline solid with the molecular formula C6H10O7. It has a molar mass of 198.14 g/mol and is highly soluble in water. The compound is a keto acid derivative of gluconic acid, which is itself an oxidation product of glucose. The presence of the keto group imparts unique chemical reactivity and stability to 2-Keto-d-gluconic Acid, making it valuable in various chemical reactions and processes.

Synthesis Methods: The synthesis of 2-Keto-d-gluconic Acid can be achieved through several methods. One common approach involves the enzymatic oxidation of glucose using glucose oxidase, followed by further oxidation to form gluconic acid and subsequently 2-Keto-d-gluconic Acid. Another method involves chemical oxidation using oxidizing agents such as potassium permanganate or sodium hypochlorite. These methods have been optimized for industrial-scale production, ensuring high yields and purity.

Applications in Pharmaceuticals: 2-Keto-d-gluconic Acid has gained attention in the pharmaceutical industry due to its potential therapeutic applications. Recent studies have explored its use as an intermediate in the synthesis of various drugs, including antiviral and anti-inflammatory compounds. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 2-Keto-d-gluconic Acid exhibit potent antiviral activity against several strains of influenza virus. Additionally, its ability to modulate immune responses makes it a promising candidate for developing new immunomodulatory drugs.

Applications in Food Science: In the food industry, 2-Keto-d-gluconic Acid is used as a natural preservative and flavor enhancer. Its antimicrobial properties help extend the shelf life of food products by inhibiting the growth of bacteria and fungi. Furthermore, it can be used to enhance the flavor profile of foods by contributing to their sourness and sweetness balance. Recent research has also shown that 2-Keto-d-gluconic Acid can improve the texture and stability of certain food products, making it a valuable additive in food formulation.

Biochemical Significance: From a biochemical perspective, 2-Keto-d-gluconic Acid plays a crucial role in metabolic pathways involving glucose metabolism. It is an intermediate in the pentose phosphate pathway and can be converted into other important metabolites such as ribose-5-phosphate and NADPH. These metabolites are essential for various cellular processes, including nucleotide synthesis and redox reactions. Understanding the role of 2-Keto-d-gluconic Acid in these pathways has implications for metabolic engineering and biotechnological applications.

Recent Research Developments: Recent advancements in analytical techniques have enabled more detailed studies on the properties and behavior of 2-Keto-d-gluconic Acid. For example, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize its structure and interactions with other molecules. A study published in Analytical Chemistry demonstrated that HRMS can accurately quantify trace amounts of 2-Keto-d-gluconic Acid strong > in complex biological samples, facilitating its use as a biomarker for certain metabolic disorders.

In addition to analytical studies, research on the biological activity of < strong > 2-Keto-d-gluconic Acid< / strong > has expanded our understanding of its potential therapeutic applications. A recent study published in the Journal of Biological Chemistry investigated its effects on cellular signaling pathways involved in inflammation and oxidative stress. The results showed that < strong > 2-Keto-d-gluconic Acid< / strong > can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, thereby reducing inflammation and oxidative damage.

< strong > Conclusion:< / strong > In summary, < strong > 2-Keto-d-gluconic Acid< / strong > (CAS No. 669-90-9) is a versatile compound with significant applications in pharmaceuticals, food science, and biotechnology. Its unique chemical properties make it an important intermediate in various synthetic processes, while its biological activities offer promising therapeutic potential. Ongoing research continues to uncover new insights into its properties and applications, further highlighting its importance in multiple scientific disciplines.

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